4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is a chemical compound with the molecular formula C16H13NO3 . It has a molecular weight of 267.28 .
Molecular Structure Analysis
The InChI code for 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is 1S/C16H13NO3/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-8,10H,11H2,1H3 .Scientific Research Applications
Metabolic Studies and Synthesis of Derivatives
Research involving N-Benzylphenethylamines, specifically N-2-methoxybenzylated compounds (NBOMes), highlights the investigation of metabolic profiles in various models including rats and human liver microsomes (Šuláková et al., 2021). These studies are crucial for understanding the metabolism and potential therapeutic applications of novel psychedelic substances.
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes demonstrates the high conversion and selectivity of these reactions under both UV and visible light irradiation using TiO2 photocatalysts (Higashimoto et al., 2009). Such processes are significant for synthesizing valuable intermediates for further chemical transformations.
Oxidation Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides offers insights into the mechanisms of oxidants, distinguishing between single electron transfer and direct oxygen atom transfer processes (Lai et al., 2002). This research is foundational for understanding reaction mechanisms and designing efficient synthetic pathways.
Antioxidant Activity Studies
Investigations into the antioxidant activity of phenolic lignans, especially those with modifications at the benzylic position, indicate how structural variations influence the activity levels of these compounds (Yamauchi et al., 2005). Understanding these relationships is key to developing potent antioxidants for therapeutic use.
Synthetic Methodologies
The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls with various biological activities, demonstrates the importance of developing efficient synthetic routes for complex molecules (Lou Hong-xiang, 2012). These methodologies are essential for accessing a wide range of natural products and their analogues for biological evaluation.
properties
IUPAC Name |
4-[(5-formyl-2-methoxyphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-8,10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIXHAGRFHZALO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.